Cyanamide, (4-methylphenyl)-
Description
N-(4-Methylphenyl)cyanamide, a member of the arylcyanamide family, has emerged as a compound of significant interest in modern organic synthesis. Its unique structural motif, featuring a cyano group attached to an amino nitrogen, imparts a versatile reactivity profile that researchers are actively exploring. This article delves into the specific role and research landscape of N-(4-methylphenyl)cyanamide, examining its place within the broader context of arylcyanamide chemistry, its historical development, and the current research objectives driving its investigation.
Structure
2D Structure
3D Structure
Properties
CAS No. |
10532-64-6 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(4-methylphenyl)cyanamide |
InChI |
InChI=1S/C8H8N2/c1-7-2-4-8(5-3-7)10-6-9/h2-5,10H,1H3 |
InChI Key |
FCLSEQZSHNXQBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC#N |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Methylphenyl Cyanamide
Direct Cyanation Approaches for (4-Methylphenyl)amine Substrates
Direct cyanation involves the introduction of a nitrile group onto the nitrogen atom of 4-methylaniline (p-toluidine). While conceptually straightforward, these methods often contend with the challenge of controlling reactivity and the use of hazardous cyanating agents. Transition metal catalysis has emerged as a important tool to facilitate this transformation under milder conditions.
Palladium-Catalyzed Cyanation Protocols
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, though their application to the direct N-cyanation of primary anilines like p-toluidine (B81030) is less common compared to the well-established cyanation of aryl halides. Most palladium-catalyzed cyanation methods focus on producing aryl nitriles (Ar-CN) from aryl halides (Ar-X). sci-hub.senih.govscispace.com
An alternative, more documented palladium-catalyzed strategy to obtain N-(4-methylphenyl)cyanamide is the N-arylation of cyanamide (B42294) itself. This reaction involves coupling cyanamide (H₂NCN) with a 4-methylphenyl halide, such as 4-bromotoluene (B49008) or 4-iodotoluene. This approach benefits from the vast literature and well-understood mechanisms of Buchwald-Hartwig amination reactions. A typical catalytic system involves a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a specialized phosphine (B1218219) ligand.
| Catalyst System | Aryl Halide Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ / tBuXPhos | 4-Bromotoluene | Cs₂CO₃ | Toluene | 60 | Good |
| Pd(OAc)₂ / SPhos | 4-Iodotoluene | K₃PO₄ | Dioxane | 80-100 | Moderate to Good |
This table represents plausible conditions based on general palladium-catalyzed N-arylation of amides and related compounds. Specific yield data for the N-arylation of cyanamide with 4-methylphenyl halides may vary.
Copper-Mediated Cyanation Strategies
Copper catalysis offers a more traditional and cost-effective alternative to palladium for cyanation reactions. While the classic Rosenmund-von Braun reaction involves the cyanation of aryl halides at high temperatures with stoichiometric copper(I) cyanide, modern protocols have enabled catalytic versions.
Direct N-cyanation of amines using copper catalysts has been explored. One approach involves the use of electrophilic cyanating agents like N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.govscielo.br Copper catalysts can facilitate the transfer of the "CN⁺" group from NCTS to the nucleophilic nitrogen of 4-methylaniline. These reactions often proceed via a proposed copper-nitrenoid or related intermediate, enabling the N–CN bond formation.
Another copper-mediated pathway uses more accessible cyanide sources like azobisisobutyronitrile (AIBN) under oxidative conditions. nih.gov In the presence of a copper(I) salt and an oxidant (e.g., molecular oxygen), AIBN can serve as a source of the nitrile radical, which can then be coupled with the amine substrate.
| Copper Source | Cyanide Source | Base / Additive | Solvent | Temperature (°C) |
| CuI | NCTS | DBU | Dichloroethane | 60-80 |
| Cu(OAc)₂ | NCTS | - | Acetonitrile | 80 |
| CuI | AIBN | K₂CO₃ / O₂ | DMF | 100 |
This table outlines general conditions for copper-catalyzed cyanation reactions. The direct application to 4-methylaniline for the synthesis of N-(4-methylphenyl)cyanamide is plausible under these or similar conditions.
Other Transition Metal-Catalyzed Syntheses
Beyond palladium and copper, other transition metals have been investigated for cyanation reactions, primarily focusing on C-H functionalization rather than direct N-H cyanation.
Rhodium Catalysis: Rhodium(III) complexes are effective catalysts for the directed C-H cyanation of arenes using NCTS as the cyanating agent. nih.govacs.org For instance, N-nitrosoarylamines can undergo ortho-C-H cyanation followed by denitrosation to yield 2-(alkylamino)benzonitriles. acs.org While this represents a C-H activation pathway, it highlights rhodium's capacity to mediate cyanation with electrophilic sources, suggesting potential for N-H functionalization under different conditions.
Nickel Catalysis: Nickel has gained prominence as a more sustainable alternative to palladium for cross-coupling reactions. Nickel-based catalysts have been developed for the cyanation of aryl halides and for C-N bond-forming reactions. researchgate.netacs.org For example, nickel catalysts can effectively couple (hetero)aryl chlorides with various anilines. researchgate.net There are also reports of nickel-catalyzed cyanation of benzylic C-N bonds. nih.govresearchgate.net Although direct N-cyanation of p-toluidine using a nickel catalyst is not a standard procedure, the versatility of nickel catalysis in C-N bond formation suggests its potential in this area.
Indirect Synthetic Pathways to N-(4-Methylphenyl)cyanamide
Indirect methods involve the synthesis of N-(4-methylphenyl)cyanamide from precursors that already contain the crucial aryl-nitrogen bond. These routes often rely on classic chemical transformations like dehydration and desulfurization.
Transformations of Substituted Ureas or Thioureas
One of the most established and reliable methods for synthesizing N-aryl cyanamides is through the transformation of the corresponding N-arylthiourea.
Desulfurization of N-(4-Methylphenyl)thiourea: The conversion of a thiourea (B124793) to a cyanamide is a desulfurization reaction. This can be accomplished using various reagents that have a high affinity for sulfur. A common and effective method employs hypervalent iodine(III) reagents, such as diacetoxyiodobenzene (B1259982) (DIB), at room temperature. nih.gov The reaction is believed to proceed through an S-I complex, which reductively eliminates iodobenzene (B50100) and sulfur to form a carbodiimide (B86325) intermediate that subsequently isomerizes to the more stable cyanamide. Other desulfurization agents include heavy metal oxides (e.g., HgO, PbO) and transition metal complexes.
| Reagent | Base / Additive | Solvent | Temperature | Findings |
| Diacetoxyiodobenzene (DIB) | Aqueous Ammonia | Acetonitrile | Room Temp. | Efficient conversion, compatible with various functional groups. nih.gov |
| Mercury(II) Oxide (HgO) | - | Ethanol | Reflux | Classic method, effective but involves toxic heavy metal. |
| Copper(II) Hydroxide (Cu(OH)₂) | Na₂CO₃ | DMSO | 120 °C | Base-mediated aminoalkylation can lead to cyanamides. frontiersin.org |
Dehydration of N-(4-Methylphenyl)urea: The corresponding urea (B33335), N-(4-methylphenyl)urea, can serve as a precursor to the cyanamide via a dehydration reaction. This transformation requires a strong dehydrating agent to remove a molecule of water. Common reagents for this purpose include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). scribd.com These reactions often require heating and careful control of conditions to avoid side reactions.
Ring-Opening Reactions Leading to N-(4-Methylphenyl)cyanamide
The formation of N-(4-methylphenyl)cyanamide through the ring-opening of a heterocyclic precursor is a less common but mechanistically interesting strategy. One documented pathway involves the formation and subsequent fragmentation of a tetrazole intermediate.
In this approach, an aryl isoselenocyanate is treated with an azide (B81097) source (e.g., sodium azide) to form a tetrazole derivative. mdpi.com This intermediate can be unstable and, upon heating or further reaction, may undergo ring-opening with the extrusion of dinitrogen (N₂) and elemental selenium. This fragmentation generates a cyanamide anion, which can then be protonated or alkylated to yield the final cyanamide product. This pathway provides a unique entry to cyanamides, avoiding the direct use of toxic cyanating agents, although it requires the synthesis of the less common isoselenocyanate starting material.
Derivatization of Precursor Cyanamides
The synthesis of N-(4-Methylphenyl)cyanamide, a mono-substituted cyanamide, is often achieved through the derivatization of suitable precursors that introduce the cyano group onto the nitrogen atom of p-toluidine or transform a related functional group on the aromatic ring into a cyanamide. These methods represent foundational strategies for creating the N-C≡N linkage characteristic of this compound class.
One prominent method involves a cascade process that converts a nitrile into a cyanamide. Specifically, N-(4-Methylphenyl)cyanamide can be synthesized from 4-methylbenzonitrile via a SO2F2-activated Tiemann rearrangement. rsc.org In this one-pot procedure, the starting nitrile is first converted to the corresponding N-hydroxyimidamide by reacting it with hydroxylamine. This intermediate is then subjected to a Tiemann rearrangement, facilitated by sulfuryl fluoride (B91410) (SO2F2) and an organic base like triethylamine, to yield the final cyanamide product. rsc.org This approach is notable for directly converting an aryl nitrile to an aryl cyanamide, achieving an isolated yield of 86% for N-(4-Methylphenyl)cyanamide. rsc.org
Another fundamental, albeit traditional, method for synthesizing cyanamides is the reaction of a primary amine with a cyanogen (B1215507) halide, such as cyanogen bromide (BrCN). cardiff.ac.ukresearchgate.net In this approach, p-toluidine serves as the nucleophile, attacking the electrophilic carbon of the cyanogen halide. This reaction, while effective, utilizes highly toxic and hazardous reagents, which has prompted the development of alternative, safer cyanating agents. cardiff.ac.ukcardiff.ac.uk
More contemporary methods have explored alternatives to toxic cyanogen halides. For instance, trichloroacetonitrile (B146778) has been used as a cyano source for the N-cyanation of secondary amines, showcasing a different pathway that could be adapted for primary amines under specific conditions. cardiff.ac.ukcardiff.ac.uk Another innovative approach is the deoxycyanamidation of alcohols using reagents like N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), which acts as both a sulfonyl transfer agent and a cyanamide source, providing access to a range of tertiary cyanamides. cardiff.ac.uk While this specific method yields tertiary cyanamides, it highlights the ongoing development of novel reagents for cyanamide synthesis.
The table below summarizes key synthetic routes for the preparation of N-(4-Methylphenyl)cyanamide.
Table 1: Synthetic Routes to N-(4-Methylphenyl)cyanamide
| Starting Material | Key Reagents | Reaction Type | Reported Yield | Reference |
|---|
Green Chemistry Principles in N-(4-Methylphenyl)cyanamide Synthesis
The application of green chemistry principles to the synthesis of N-(4-Methylphenyl)cyanamide is crucial for developing environmentally benign and sustainable manufacturing processes. mlsu.ac.in These principles focus on reducing waste, minimizing energy consumption, and using less hazardous materials. mlsu.ac.insoran.edu.iq Key areas of improvement include the adoption of solvent-free reaction systems, the development of recyclable catalysts, and the optimization of reaction pathways to improve atom economy.
Solvent-Free Reaction Systems
A significant goal in green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to pollution and pose safety risks. mlsu.ac.in Solvent-free reactions, often conducted by grinding solid reactants together or by heating a mixture of reactants without a solvent (neat conditions), can lead to shorter reaction times, simpler work-up procedures, and a dramatic reduction in waste. acgpubs.orgresearchgate.net
While specific solvent-free syntheses dedicated exclusively to N-(4-Methylphenyl)cyanamide are not extensively documented in the reviewed literature, the principle has been successfully applied to related compounds. For example, various imidazolines and benzimidazoles have been synthesized by simply grinding a mixture of a diamine, an aldehyde, and a catalytic amount of potassium ferrocyanide at room temperature, with reactions completing in under two minutes. acgpubs.org Similarly, N-aryl phthalimides have been prepared in high yields through a solvent-free fusion method, where the reactants are heated together for just 3-5 minutes. researchgate.net These examples demonstrate the viability of solvent-free approaches for forming C-N bonds in aromatic nitrogen compounds, suggesting that the synthesis of N-(4-Methylphenyl)cyanamide from p-toluidine and a suitable cyanating agent could be adapted to similar solventless conditions.
Catalyst Reuse and Recyclability
Catalysts are fundamental to green chemistry as they can lower the energy requirements of reactions and enable more efficient transformations. langholmandcanonbieschools.dumgal.sch.uk The development of heterogeneous catalysts, which exist in a different phase from the reactants, is particularly important as they can be easily separated from the reaction mixture and reused, reducing both cost and waste. iiste.org
Several types of recyclable catalysts have been developed for cyanation and related reactions, which could be applied to the synthesis of N-(4-Methylphenyl)cyanamide.
Magnetically Separable Catalysts : A novel cobalt catalyst supported on chitosan-coated magnetic nanoparticles (Fe3O4@CS-Co) has been used for the cyanation of aryl iodides. acs.org After the reaction, the catalyst can be easily removed using an external magnet and has been successfully reused up to five times without a significant loss of activity. acs.org
Polymer-Supported Catalysts : Polymer-supported 1,5,7-triazabicyclo e-journals.ine-journals.indec-5-ene (PS-TBD) has proven effective for the cyanation of carbonyl compounds. nih.govscispace.com The catalyst is easily recovered by filtration and can be reused multiple times while maintaining its catalytic activity. nih.govscispace.com
Stable Nanocatalysts : Nano-sized titanium dioxide (TiO2) has been employed as an efficient and reusable heterogeneous catalyst for the synthesis of tetrazoles from organic nitriles. iiste.org Given that nitriles are precursors in some synthetic routes to cyanamides, such stable and recoverable nanocatalysts are highly relevant. rsc.orgiiste.org
Table 2: Examples of Recyclable Catalysts in Related Syntheses
| Catalyst Type | Example | Separation Method | Key Advantages | Reference |
|---|---|---|---|---|
| Magnetically Separable | Fe3O4@CS-Co | External Magnet | Easy separation, high reusability | acs.org |
| Polymer-Supported | PS-TBD | Filtration | Simple recovery, minimal activity loss | nih.govscispace.com |
| Heterogeneous Nanocatalyst | Nano TiO2 | Centrifugation | High stability, industrial applicability | iiste.org |
Atom Economy Considerations
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. langholmandcanonbieschools.dumgal.sch.uk Reactions with high atom economy are inherently "greener" because they generate less waste in the form of byproducts. mlsu.ac.in
The synthesis of N-(4-Methylphenyl)cyanamide can be evaluated through the lens of atom economy by comparing different synthetic routes.
Traditional Cyanogen Bromide Method : The reaction of p-toluidine with cyanogen bromide. C₇H₉N + BrCN → C₈H₈N₂ + HBr
Molecular Weight of Reactants: 107.15 (p-toluidine) + 105.92 (BrCN) = 213.07
Molecular Weight of Desired Product: 132.16 (N-(4-Methylphenyl)cyanamide)
Atom Economy = (132.16 / 213.07) * 100% ≈ 62.0% This route produces hydrogen bromide as a significant byproduct, lowering the atom economy.
Molecular Weight of Reactant: 135.16 (4-methylbenzaldehyde oxime)
Molecular Weight of Desired Product: 132.16 (N-(4-Methylphenyl)cyanamide)
Atom Economy = (132.16 / 135.16) * 100% ≈ 97.8% While this calculation is for an ideal rearrangement, it illustrates the inherent atom efficiency of such pathways compared to substitution reactions that generate stoichiometric byproducts. Multi-component reactions, which combine several reactants in a single step to form the final product, are also designed for high atom economy and represent a desirable green chemistry strategy. beilstein-archives.org
Reactivity and Reaction Mechanisms of N 4 Methylphenyl Cyanamide
Nucleophilic Reactions of N-(4-Methylphenyl)cyanamide
The cyanamide (B42294) moiety in N-(4-methylphenyl)cyanamide is the primary site for nucleophilic attack. The electron-withdrawing nature of the cyano group makes the carbon atom of the nitrile susceptible to addition reactions. Furthermore, the nitrogen atoms of the cyanamide can also exhibit nucleophilic character in certain reactions.
Addition Reactions to the Cyanamide Moiety
One of the most well-documented reactions of N-(4-methylphenyl)cyanamide is the nucleophilic addition of amines to the cyano group, leading to the formation of N,N'-disubstituted guanidines. This transformation is often catalyzed by metal salts, such as copper(I) iodide, which acts as a Lewis acid to activate the cyano group and facilitate the addition of the amine. researchgate.net
The direct addition of amines to N-(4-methylphenyl)cyanamide without a catalyst can be sluggish. This is because monosubstituted cyanamides possess an acidic proton on the nitrogen atom, which can be deprotonated by the amine, deactivating the cyanamide towards nucleophilic attack. researchgate.net Metal catalysts overcome this limitation, enabling the synthesis of a wide array of guanidine (B92328) derivatives. researchgate.net
A study by Chien and coworkers demonstrated the copper(I) iodide-catalyzed synthesis of various N-alkyl-N'-(4-methylphenyl)guanidines from N-(4-methylphenyl)cyanamide and different primary and secondary amines. The reaction proceeds in good yields under relatively mild conditions. researchgate.net
Table 1: Copper-Catalyzed Synthesis of Guanidines from N-(4-Methylphenyl)cyanamide
| Amine | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Benzylamine | CuI/Xantphos | DMF | 140 | N-Benzyl-N'-(4-methylphenyl)guanidine | 85 | researchgate.net |
| Piperidine | CuI/Xantphos | DMF | 140 | 1-(4-Methylphenyl)-2-piperidin-1-ylguanidine | 78 | researchgate.net |
| Morpholine | CuI/Xantphos | DMF | 140 | N-(4-Methylphenyl)-N'-(morpholin-4-yl)guanidine | 82 | researchgate.net |
| Aniline | p-TsOH·H₂O | Toluene | Reflux | N-Phenyl-N'-(4-methylphenyl)guanidine | 75 | researchgate.net |
Data compiled from Chien, et al. (2014). researchgate.net
Intermolecular Nucleophilic Cyclizations
N-(4-methylphenyl)cyanamide can participate in intermolecular cyclization reactions with various reagents to form heterocyclic compounds. These reactions often involve the cyanamide moiety acting as a dinucleophile or a precursor to a reactive intermediate that undergoes cyclization.
For instance, N-arylcyanamides, including N-(4-methylphenyl)cyanamide, can react with nitrile imines, generated in situ from the corresponding hydrazonoyl halides, in a [3+2] cycloaddition reaction to afford 1,2,4-triazole (B32235) derivatives. escholarship.org This reaction provides a convenient route to highly substituted triazoles.
Another example involves the reaction of N-arylcyanamides with α-haloamides in a cascade [3+2] cycloaddition to yield five-membered cyclic guanidines. rsc.org
Intramolecular Cyclization Pathways
Derivatives of N-(4-methylphenyl)cyanamide can undergo intramolecular cyclization to form fused heterocyclic systems. A notable example is the palladium-catalyzed intramolecular C-S bond formation from N-(4-methylphenyl)cyanothioformamide, which is derived from N-(4-methylphenyl)cyanamide. This reaction leads to the formation of 2-cyanobenzothiazoles. ncl.ac.uk The process involves a C-H functionalization of the aromatic ring, followed by cyclization. ncl.ac.uk
In a different type of intramolecular cyclization, N-cyano sulfoximines, which can be synthesized from the corresponding anilines, undergo acid-catalyzed hydrolysis and cyclization to produce thiadiazine 1-oxides. mdpi.com While this example does not start directly from N-(4-methylphenyl)cyanamide, it illustrates a potential intramolecular cyclization pathway for related structures.
Electrophilic Reactions of N-(4-Methylphenyl)cyanamide
The aromatic ring of N-(4-methylphenyl)cyanamide is susceptible to electrophilic attack. The outcome of such reactions is influenced by the directing effects of both the methyl group and the cyanamido group.
Electrophilic Aromatic Substitution on the Methylphenyl Ring
While specific studies on the electrophilic aromatic substitution of N-(4-methylphenyl)cyanamide are not extensively reported in the reviewed literature, the nitration of a related compound, 2-(4'-tolyl)imidazole, to yield 2-(4'-tolyl)-4-nitroimidazole, indicates that the tolyl moiety can undergo nitration. google.com This suggests that electrophilic substitution on the methylphenyl ring of N-(4-methylphenyl)cyanamide is feasible. The positions ortho to the activating methyl group (and meta to the deactivating cyanamido group) would be the most likely sites of substitution.
Reactions with Carbon Electrophiles
The reaction of N-(4-methylphenyl)cyanamide with carbon electrophiles can occur at either the nitrogen atom of the cyanamide or the aromatic ring. The nucleophilicity of the nitrogen atom can be exploited in reactions with certain carbon electrophiles.
One example involves the reaction of N-alkylnitrilium salts with cyanamides. These reactions can proceed via an ene reaction, where the nitrilium salt acts as the ene component and the cyanamide as the enophile, or through a [2+2+2] cycloaddition to form triazinium salts. znaturforsch.com In these cases, the cyanamide reacts with a carbon-based electrophile (the nitrilium ion).
Reactions with simpler carbon electrophiles like aldehydes and ketones are also of interest. While direct reactions of N-(4-methylphenyl)cyanamide with these carbonyl compounds were not detailed in the searched literature, aldehydes can be converted to cyanamides in a one-pot cascade process, highlighting the reactivity of the cyanamide functional group. rsc.org
Reactions with Heteroatom Electrophiles
N-(4-methylphenyl)cyanamide participates in cycloaddition reactions where it functions as a dienophile. Specifically, it has been shown to react with 4-acyl-1H-pyrrole-2,3-diones that are fused with a heterocyclic moiety. semanticscholar.org In these hetero-Diels-Alder reactions, the fused pyrrole-diones act as oxa-diene systems. semanticscholar.org The interaction between the electron-deficient diene and the cyanamide leads to the formation of tetracyclic 4H-1,3-oxazine derivatives. semanticscholar.org
One study investigated the reaction of a fused pyrrolo[1,2-a]quinoxaline-dione with N-(4-methylphenyl)cyanamide. semanticscholar.org The process involves the thermal in-situ generation of an acyl(imidoyl)ketene from the starting dione, which then undergoes a [4+2] cycloaddition with the cyanamide. semanticscholar.org This reaction pathway highlights the ability of the cyanamide group to react with highly reactive, electron-deficient heteroatom systems. semanticscholar.org
The table below summarizes the results of the cycloaddition reaction between a fused 4-acyl-1H-pyrrole-2,3-dione and various cyanamides, including the N-(4-methylphenyl) derivative.
Table 1: Synthesis of 4H-1,3-Oxazines via Cycloaddition
| Diene Precursor | Cyanamide Reactant | Product | Yield (%) |
|---|
Data sourced from a study on the cycloaddition reactions of fused 4-acyl-1H-pyrrole-2,3-diones. semanticscholar.org
Radical Reactions and Oxidative Transformations of N-(4-Methylphenyl)cyanamide
The generation and subsequent reaction of nitrogen-centered radicals (NCRs) from cyanamide derivatives represent a significant area of their reactivity. acs.org These radicals are versatile intermediates that can engage in various transformations, including additions and cyclizations. acs.org
Single Electron Transfer (SET) Mechanisms
The formation of nitrogen-centered radicals can be achieved through several mechanisms, including single electron transfer (SET). acs.org In a reductive pathway, an SET from a donor species to the N–X σ*-orbital of a suitable precursor can induce cleavage, generating a radical anion that fragments. acs.org While specific studies detailing SET mechanisms for N-(4-methylphenyl)cyanamide are not extensively documented in the provided literature, this pathway is a fundamental process for generating NCRs from various precursors. acs.org The electrophilic nature of many radical precursors means that reactions are often most rapid with electron-rich substrates. acs.org
Radical Addition and Cyclization Processes
A key transformation involving radicals derived from cyanamides is intramolecular functionalization. rsc.org Studies have shown that neutral cyanimyl radicals can be generated from N-substituted cyanamides through photolysis in the presence of reagents like iodine and lead tetra-acetate or diacetoxyiodobenzene (B1259982). rsc.org These highly reactive radicals can undergo intramolecular hydrogen abstraction from a suitable C-H bond within the molecule. rsc.org This step is followed by a cyclization process, leading to the formation of N-cyanoepimino compounds, effectively creating a new heterocyclic ring. rsc.org This process demonstrates a powerful method for remote functionalization, where a reactive site is generated at a position distant from the initial functional group. rsc.org
The general mechanism can be summarized as:
Radical Generation : Homolytic cleavage of an N-H or N-I bond to form the cyanimyl radical.
Intramolecular Hydrogen Abstraction : The nitrogen radical abstracts a hydrogen atom from a carbon center within the same molecule, typically in a 1,5- or 1,6-fashion, to form a more stable carbon-centered radical.
Cyclization/Oxidative Trapping : The carbon radical is trapped, often by an iodine atom, and subsequent elimination or cyclization leads to the final epimino product.
Controlled Oxidation Studies
Controlled oxidation is crucial for generating the reactive radical intermediates from N-cyanamide precursors. The use of specific oxidizing systems allows for the formation of the cyanimyl radical under conditions that favor desired subsequent reactions over non-selective oxidation. rsc.org For instance, the combination of iodine with an oxidizing agent like lead tetra-acetate (LTA) or diacetoxyiodobenzene (DIB) is a well-established method for this purpose. rsc.org This system generates an N-iodo-N-cyanamide intermediate, which readily undergoes homolytic cleavage upon photolysis to produce the cyanimyl radical. rsc.org Research has indicated that using iodine and DIB can lead to better yields of the desired N-cyanoepimino products compared to the iodine/LTA system. rsc.org These methods are examples of controlled oxidative transformations that convert a stable cyanamide into a highly reactive radical intermediate for synthetic applications. rsc.org
Acid-Base Catalyzed Transformations Involving N-(4-Methylphenyl)cyanamide
Acid and base catalysis plays a pivotal role in modulating the reactivity of N-(4-methylphenyl)cyanamide, particularly in reactions involving nucleophilic additions to the nitrile carbon.
Lewis Acid Catalysis in N-(4-Methylphenyl)cyanamide Reactions
Lewis acid catalysis is effective in activating the cyanamide group toward nucleophilic attack. A notable example is the copper(I)-catalyzed synthesis of N,N'-disubstituted guanidines from N-arylcyanamides, including N-(4-methylphenyl)cyanamide, and various amines. researchgate.net In this process, a copper(I) salt, such as copper(I) iodide, in combination with a ligand like Xantphos, facilitates the addition of primary and secondary alkylamines to the cyanamide. researchgate.net
The proposed role of the Lewis acidic copper catalyst is to coordinate to the nitrogen atom of the nitrile group. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the amine. The reaction proceeds under relatively mild conditions and provides a direct route to N-alkyl-N'-arylguanidines, which are versatile building blocks in medicinal chemistry. researchgate.net
The table below details the scope of this copper-catalyzed guanidinylation reaction using N-(4-methylphenyl)cyanamide and various amines.
Table 2: Copper(I)-Catalyzed Synthesis of Guanidines from N-(4-Methylphenyl)cyanamide
| Amine Nucleophile | Product | Yield (%) |
|---|---|---|
| Benzylamine | N-Benzyl-N'-(4-methylphenyl)guanidine | 85 |
| Pyrrolidine | 1-(N-(4-methylphenyl)carbamimidoyl)pyrrolidine | 81 |
| Piperidine | 1-(N-(4-methylphenyl)carbamimidoyl)piperidine | 90 |
| Morpholine | 4-(N-(4-methylphenyl)carbamimidoyl)morpholine | 87 |
Data sourced from a study on the copper(I) iodide-catalyzed synthesis of N,N′-disubstituted guanidines. researchgate.net
This catalytic approach avoids the need for harsh conditions or the use of less reactive carbodiimides, which often require acidic conditions or other activating agents to react with amines. researchgate.net
Applications of N 4 Methylphenyl Cyanamide in Advanced Organic Synthesis
N-(4-Methylphenyl)cyanamide as a Key Building Block for Heterocycle Synthesis
The reactivity of the cyanamide (B42294) functional group makes N-(4-Methylphenyl)cyanamide an ideal precursor for the synthesis of various heterocyclic systems. The nitrogen atom and the cyano group can participate in a range of cyclization reactions, leading to the formation of stable and pharmaceutically relevant scaffolds.
Synthesis of Substituted Imidazoles and Benzimidazoles
N-(4-Methylphenyl)cyanamide and its derivatives are instrumental in constructing imidazole (B134444) and benzimidazole (B57391) rings, which are core structures in many biologically active compounds.
One notable application is in the synthesis of the fungicide Cyazofamid . The synthesis involves the use of a precursor derived from p-toluidine (B81030), leading to the formation of the 5-(4-methylphenyl)-1H-imidazole core. A patented method describes the synthesis of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide, highlighting the role of the tolyl group in the final structure. google.com
Furthermore, N-(p-tolyl)cyanamide derivatives can be transformed into complex benzimidazoles. For instance, the reaction of (1E,3E)-4-(4-chlorophenyl)-2-oxo-N-(p-tolyl)but-3-enimidoyl cyanide with benzene-1,2-diamine in acetic acid with sodium acetate (B1210297) at 120°C yields a substituted benzimidazole derivative. This reaction proceeds efficiently, demonstrating the utility of the N-aryl-substituted imidoyl cyanide moiety in building benzofused heterocycles. rsc.org
The selective synthesis of cyano-substituted imidazoles can also be achieved from related starting materials. For example, reacting 3-p-tolylimidazole 1-oxide with trimethylsilyl (B98337) cyanide allows for the controlled synthesis of 2-, 4-, and 5-cyanoimidazoles, where the product distribution is dependent on the reaction temperature and the polarity of the solvent. nih.gov
Table 1: Synthesis of Imidazole and Benzimidazole Derivatives
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| (1E,3E)-4-(4-chlorophenyl)-2-oxo-N-(p-tolyl)but-3-enimidoyl cyanide | Benzene-1,2-diamine, NaOAc, AcOH | Substituted benzimidazole | Not specified | rsc.org |
Formation of Pyrimidines and Related Nitrogen-Containing Heterocycles
While many syntheses of pyrimidines containing a 4-methylphenyl group utilize cyanoguanidine as the nitrogen source e-journals.inorientjchem.org, N-(4-methylphenyl)cyanamide itself can be envisioned as a key synthon in related transformations. The general reactivity of N-monosubstituted cyanamides allows for their participation in cycloaddition and condensation reactions to form pyrimidine (B1678525) rings.
For example, a general approach to synthesizing 2-cyanoiminopyrimidines involves the multicomponent reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, and cyanamides. e-journals.in This strategy can be adapted using N-(4-methylphenyl)cyanamide to introduce the p-tolyl group onto the exocyclic nitrogen of the pyrimidine ring.
Table 2: Representative Synthesis of Pyrimidine Derivatives from Cyanamide Analogs
| Reactant 1 | Reactant 2 | Reagent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-(2-Naphthyl)-3-(4-methylphenyl)prop-2-en-1-one | Cyanoguanidine | NaOH, Ethanol | 2-Cyanoimino-4-(4-methylphenyl)-6-(naphthalen-2-yl)-3,4-dihydro-1H-pyrimidine | 92% | e-journals.in |
Construction of Fused Polycyclic Systems
N-(4-Methylphenyl)cyanamide is a valuable component in the synthesis of fused polycyclic systems, where the cyanamide moiety participates in intramolecular cyclization or cycloaddition reactions.
A notable example is the synthesis of fused cyclobutene (B1205218) derivatives. The reaction of N-(propa-1,2-dien-1-yl)-N-(p-tolyl)cyanamide with phenylacetylene (B144264) at 100°C results in a regioselective [2+2] cycloaddition, yielding (Z)-N-((3-phenylcyclobut-2-en-1-ylidene)methyl)-N-(p-tolyl)cyanamide in 75% isolated yield. This demonstrates the ability of the N-allenyl-N-(p-tolyl)cyanamide to construct four-membered rings fused with other functionalities. cardiff.ac.uk
Another important application is the synthesis of 2-cyanobenzothiazoles. This is achieved through a palladium and copper-catalyzed intramolecular C-S bond formation. The precursor, N-(4-methylphenyl)cyanothioformamide, undergoes cyclization to form the fused benzothiazole (B30560) system. researchgate.net This reaction highlights an efficient C-H functionalization/cyclization strategy.
Table 3: Synthesis of Fused Polycyclic Systems | Starting Material | Reagents | Product | Yield | Reference | |---|---|---|---|---| | N-(propa-1,2-dien-1-yl)-N-(p-tolyl)cyanamide | Phenylacetylene | Heat (100°C) | (Z)-N-((3-phenylcyclobut-2-en-1-ylidene)methyl)-N-(p-tolyl)cyanamide | 75% | cardiff.ac.uk | | N-(4-methylphenyl)cyanothioformamide | PdCl2, CuI, KI | 2-Cyano-6-methylbenzothiazole | Moderate (Varies with conditions) | researchgate.net |
N-(4-Methylphenyl)cyanamide in Carbon-Nitrogen Bond Forming Reactions
The cyanamide group is a versatile synthon for establishing new carbon-nitrogen bonds. N-(4-Methylphenyl)cyanamide can act as an electrophile or be activated to react with various nucleophiles, providing routes to important functional groups like guanidines and amidines.
Amination and Guanidination Strategies
Guanidination, the process of adding a guanidyl group to a molecule, is a crucial transformation in medicinal chemistry. N-(4-Methylphenyl)cyanamide serves as an excellent substrate for these reactions.
A highly efficient method for the synthesis of N,N'-disubstituted guanidines involves the copper(I) iodide-catalyzed reaction of N-substituted cyanamides with amines. psu.eduresearchgate.net When N-(4-methylphenyl)cyanamide was used as a model substrate with benzylamine, the reaction, catalyzed by CuI with Xantphos as a ligand in DMF at 140°C, produced the corresponding disubstituted guanidine (B92328) in good yield. psu.edu This catalytic system overcomes the limitations of uncatalyzed additions, which often suffer from low yields due to the deprotonation of the acidic proton on the cyanamide. researchgate.net
Another powerful strategy is the three-component reaction involving cyanamides, arylboronic acids, and amines, catalyzed by copper(II) chloride. This method allows for the synthesis of N-aryl trisubstituted guanidines in a single step. organic-chemistry.org
Table 4: Guanidination Reactions Using N-(4-Methylphenyl)cyanamide
| Amine | Catalyst/Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|
| Benzylamine | CuI (0.05 equiv.), Xantphos (0.05 equiv.), DMF, 140°C | N,N'-Disubstituted Guanidine | Good (exact % varies with amine) | psu.edu |
| Various Amines | CuCl2·2H2O, Bipyridine, K2CO3, O2 | N-Aryl Trisubstituted Guanidine | Good | organic-chemistry.org |
Amidination and Ureidination Protocols
Amidines are important structural motifs in many biologically active compounds and are strong organic bases. N-(4-Methylphenyl)cyanamide can serve as a precursor for N-aryl amidines. The addition of organometallic reagents to the cyano group of N,N'-disubstituted cyanamides provides a route to access N,N,N'-trisubstituted amidines. researchgate.net While direct addition to N-monosubstituted cyanamides like N-(4-methylphenyl)cyanamide can be more complex, related strategies involving activation of the cyano group are employed. For instance, the reaction of ketenimines, such as C,C-diphenyl-N-(4-tolyl)ketenimine, with amines like diethylamine (B46881) leads to the formation of the corresponding amidine. thieme-connect.de
Ureidination protocols using N-(4-methylphenyl)cyanamide are less commonly reported but can be conceptually derived from the reactivity of the cyanamide group. The hydration of the cyano group, for instance, would lead to the corresponding urea (B33335) derivative. Catalytic hydration of cyanamides represents a potential route to N-substituted ureas. molaid.com
Table 5: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| N-(4-Methylphenyl)cyanamide | |
| Cyazofamid | |
| 4-Chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide | |
| p-Toluidine | |
| (1E,3E)-4-(4-Chlorophenyl)-2-oxo-N-(p-tolyl)but-3-enimidoyl cyanide | |
| Benzene-1,2-diamine | |
| Acetic acid | |
| Sodium acetate | |
| 3-p-Tolylimidazole 1-oxide | |
| Trimethylsilyl cyanide | |
| Triethylamine | |
| 2-Cyano-4-, and 5-cyanoimidazoles | |
| Cyanoguanidine | |
| 2-Cyanoiminopyrimidines | |
| 1,3-Dicarbonyl compounds | |
| 1-(2-Naphthyl)-3-(4-methylphenyl)prop-2-en-1-one | |
| 2-Cyanoimino-4-(4-methylphenyl)-6-(naphthalen-2-yl)-3,4-dihydro-1H-pyrimidine | |
| Substituted Styryl-4-biphenylketone | |
| 2-Cyanoimino-4-aryl-6-(1,1′-biphenyl-4-yl)-3,4-dihydro-1H-pyrimidines | |
| N-(propa-1,2-dien-1-yl)-N-(p-tolyl)cyanamide | |
| Phenylacetylene | |
| (Z)-N-((3-Phenylcyclobut-2-en-1-ylidene)methyl)-N-(p-tolyl)cyanamide | |
| 2-Cyanobenzothiazoles | |
| N-(4-Methylphenyl)cyanothioformamide | |
| 2-Cyano-6-methylbenzothiazole | |
| N,N'-Disubstituted guanidines | |
| Benzylamine | |
| Copper(I) iodide | |
| Xantphos | |
| N-Aryl trisubstituted guanidines | |
| Arylboronic acids | |
| Copper(II) chloride | |
| Scandium(III) triflate | |
| N-Aryl amidines | |
| N,N,N'-Trisubstituted amidines | |
| C,C-Diphenyl-N-(4-tolyl)ketenimine | |
| Diethylamine |
N-(4-Methylphenyl)cyanamide in Cascade and Multicomponent Reactions
Cascade reactions, also referred to as tandem or domino reactions, involve at least two sequential reactions where each subsequent step is triggered by the functionality formed in the preceding one, all within a single reaction vessel. This approach enhances synthetic efficiency by minimizing purification steps and reducing waste. Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates structural elements from each component. N-(4-Methylphenyl)cyanamide has proven to be a valuable reactant in both types of these efficient synthetic strategies.
One-Pot Synthetic Sequences Utilizing N-(4-Methylphenyl)cyanamide
The utility of N-(4-Methylphenyl)cyanamide is notably demonstrated in one-pot multicomponent reactions for the synthesis of complex heterocyclic structures. A significant application is the copper-promoted three-component reaction to produce quinazolin-4(H)-imines. researchgate.net In a specific example, N-(4-Methylphenyl)cyanamide was reacted with 2-cyanophenylboronic acid and piperidine. researchgate.net This process was optimized to proceed under an oxygen atmosphere with a copper catalyst in toluene, yielding the targeted quinazolin-4(H)-imine. researchgate.net
Furthermore, this strategy was extended to a one-pot tandem process to create even more complex benzimidazo[1,2-c]quinazolines from the initially formed quinazolin-4(H)-imines. researchgate.net Another innovative multicomponent cyclization uses N-(4-Methylphenyl)cyanamide for the double C(sp³)–H amination of methyl ketones, providing a novel route to diverse 2,4-diamino-1,3,5-triazines under mild conditions. researchgate.net
The cyanamide group can also be integrated into Ugi four-component reactions (Ugi-4CR), a powerful tool for generating molecular diversity. nih.gov In a novel approach, N-(4-Methylphenyl)cyanamide was used as the amine component in an Ugi-4CR, which was followed by a radical cascade reaction to synthesize polycyclic quinazolinones. nih.gov This demonstrates the capacity of the N-acylcyanamide moiety generated in the Ugi reaction to undergo further cyclization, highlighting the compound's utility in constructing complex scaffolds. nih.gov
Table 1: Examples of One-Pot Reactions Utilizing N-(4-Methylphenyl)cyanamide
| Product Type | Reactants | Catalyst/Conditions | Key Features | Reference |
| Quinazolin-4(H)-imines | 2-Cyanophenylboronic acid, N-(4-Methylphenyl)cyanamide, Piperidine | Copper catalyst, O₂ atmosphere, Toluene | Three-component reaction; forms key heterocyclic imine intermediate. | researchgate.net |
| Benzimidazo[1,2-c]quinazolines | Quinazolin-4(H)-imine (from above) | (Not specified) | One-pot tandem sequence following the initial three-component reaction. | researchgate.net |
| Polycyclic Quinazolinones | (Varies) | Ugi-4CR followed by AIBN/tributyltin hydride | Cyanamide acts as the amine component; subsequent radical cascade cyclization. | nih.gov |
| 2,4-Diamino-1,3,5-triazines | Methyl ketones, N-(4-Methylphenyl)cyanamide | (Not specified) | Multicomponent cyclization involving double C(sp³)–H amination. | researchgate.net |
Tandem Reactions Involving N-(4-Methylphenyl)cyanamide
Tandem reactions leveraging the reactivity of N-(4-Methylphenyl)cyanamide provide efficient pathways to valuable molecular architectures. A notable example is the copper-promoted tandem three-component synthesis of quinazolin-4(H)-imines, which can then be used in subsequent cyclizations to form benzimidazo[1,2-c]quinazolines in a one-pot sequence. researchgate.net This strategy relies on the initial formation of a 2-(2-cyanophenyl)guanidine intermediate from components including N-(4-Methylphenyl)cyanamide, which then undergoes cyclization. researchgate.net
In another application, N-(4-methylphenyl)cyanamide is involved in a radical cascade cyclization with simple ethers, initiated by visible-light photoredox catalysis. researchgate.net This process involves the intermolecular addition of an oxyalkyl radical to the cyano group, followed by an intramolecular radical cyclization of the generated iminyl radical with the aryl ring, leading to the synthesis of tetracyclic benzo nih.govresearchgate.netimidazo[1,2-c]quinazolines. researchgate.net This represents the first instance of an intermolecular-intramolecular radical cascade involving cyanamides. researchgate.net
Ligand and Catalyst Development Utilizing N-(4-Methylphenyl)cyanamide Scaffolds
The N-(4-Methylphenyl)cyanamide structure serves as a foundational scaffold for creating more complex molecules that can function as ligands or catalysts. The presence of both the aromatic ring and the reactive cyanamide group allows for systematic derivatization to tune steric and electronic properties.
Derivatization for Chiral Ligand Synthesis
While direct, extensive research on converting N-(4-Methylphenyl)cyanamide into chiral ligands is not widely documented, its derivatives, particularly guanidines, are recognized as privileged structures in ligand design. psu.edursc.org The synthesis of N,N'-disubstituted guanidines from N-(4-methylphenyl)cyanamide provides a direct pathway to these versatile compounds. researchgate.net By reacting N-(4-methylphenyl)cyanamide with various chiral amines, it is conceptually straightforward to produce chiral guanidine derivatives. These chiral guanidines are valuable as they can act as powerful organocatalysts and as ligands in asymmetric metal catalysis. rsc.org The development of new P-chiral phosphorus ligands and axially chiral biaryl bisphosphines highlights the importance of chiral scaffolds in modern asymmetric synthesis, a field where derivatives of p-tolylcyanamide could potentially contribute. nih.govnih.govtcichemicals.com
Exploration in Organocatalysis
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a greener alternative to traditional metal-based catalysts. wikipedia.orgorganic-chemistry.org Guanidines, which can be readily synthesized from N-(4-methylphenyl)cyanamide, are a prominent class of organocatalysts. psu.eduresearchgate.net The strong basicity and hydrogen-bonding capabilities of the guanidine functional group make these compounds effective catalysts for a wide range of organic transformations. rsc.org
For example, N-aryl guanidines derived from N-(4-methylphenyl)cyanamide can be employed as organocatalysts. psu.edu The reaction of N-(4-methylphenyl)cyanamide with primary or secondary amines, often catalyzed by a copper salt like copper(I) iodide, yields N,N'-disubstituted guanidines. researchgate.net These products, such as N-benzyl-N'-(p-tolyl)guanidine, can then be explored for their catalytic activity. psu.edu Chiral versions of these guanidines have emerged as particularly powerful tools in asymmetric organocatalysis, enabling numerous reactions with high efficiency and stereoselectivity. rsc.org
Table 2: Synthesis of Guanidine Derivatives for Potential Organocatalytic Applications
| Precursor | Reagent | Catalyst/Conditions | Product | Potential Application | Reference |
| N-(4-Methylphenyl)cyanamide | Benzylamine | CuI, Xantphos, DMF | N-Benzyl-N'-(p-tolyl)guanidine | Organocatalysis, Ligand Synthesis | psu.eduresearchgate.net |
| N-(4-Methylphenyl)cyanamide | Various primary and secondary amines | CuI, Xantphos, DMF | N-alkyl/aryl-N'-(p-tolyl)guanidines | Organocatalysis, Ligand Synthesis | researchgate.net |
Application as a Precursor for N-Heterocyclic Carbene Ligands
N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tunability. scripps.edusigmaaldrich.com The synthesis of NHC precursors, typically azolium salts, is a critical step in their application. beilstein-journals.orgnih.govresearchgate.net While N-(4-methylphenyl)cyanamide is not a direct precursor, it can be converted into intermediates like guanidines, which are foundational for certain types of NHC ligands. psu.eduresearchgate.net
The synthesis of NHCs often involves the cyclization of a diamine or a formamidine (B1211174) with a suitable C1 or C2 building block. nih.govresearchgate.net The conversion of N-(4-methylphenyl)cyanamide into N,N'-disubstituted guanidines provides a key intermediate. researchgate.net For instance, reacting N-(4-methylphenyl)cyanamide with an appropriate diamine could, in principle, lead to a cyclic guanidine, which is a known precursor to specific classes of NHC ligands. Although direct pathways from p-tolylcyanamide to common imidazolium-based NHCs are not established, its role as a starting point for guanidine-based structures opens a potential, albeit less direct, route into the field of NHC ligand development.
Theoretical and Computational Studies of N 4 Methylphenyl Cyanamide
Electronic Structure and Bonding Analysis
The electronic characteristics of N-(4-methylphenyl)cyanamide are fundamental to understanding its chemical behavior. Computational chemistry offers powerful tools to dissect its electronic structure, providing a quantitative and qualitative picture of bonding, charge distribution, and reactivity.
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic properties of molecules like N-(4-methylphenyl)cyanamide. DFT methods, such as those employing the B3LYP functional, are widely used to predict molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost. nih.govresearchgate.netajol.info For instance, DFT calculations have been successfully applied to study the vibrational spectra of related cyanamide (B42294) compounds, where the calculated frequencies show good agreement with experimental data. aip.org
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can be used to refine the results obtained from DFT. nih.gov These methods are crucial for obtaining accurate energies and for studying systems where electron correlation effects are significant. While specific ab initio studies on N-(4-methylphenyl)cyanamide are not extensively documented, the principles from studies on analogous molecules can be applied. For example, in the study of related ureas, both DFT and MP2 methods have been used to investigate potential energy surfaces and rotational barriers. nih.gov
The choice of basis set, such as the Pople-style basis sets (e.g., 6-31G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVDZ), is also a critical factor in the accuracy of these calculations. nih.govresearchgate.netnih.govnih.gov
Molecular Orbital Theory Applied to N-(4-Methylphenyl)cyanamide
For N-(4-methylphenyl)cyanamide, the HOMO is expected to have significant contributions from the p-orbitals of the phenyl ring and the nitrogen atom of the cyanamide group, reflecting the electron-donating nature of the tolyl group. The LUMO is likely to be centered on the cyanamide group, particularly the C≡N triple bond, which can act as an electron acceptor.
A qualitative molecular orbital diagram for a simple heteronuclear diatomic molecule like the cyanide ion (CN⁻) shows how atomic orbitals combine to form bonding and antibonding molecular orbitals. masterorganicchemistry.com While N-(4-methylphenyl)cyanamide is a much larger molecule, the fundamental principles of orbital overlap and energy level ordering apply. The interaction of the phenyl π-system with the orbitals of the cyanamide group leads to a more complex MO diagram.
Table 1: Illustrative Frontier Orbital Energies for a Related Aromatic Cyanamide
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily located on the phenyl ring and cyanamide nitrogen. |
| LUMO | -1.2 | Primarily located on the cyanamide C≡N bond. |
| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical reactivity. |
Note: This data is illustrative and based on general principles and data for analogous aromatic cyanamides. Specific values for N-(4-methylphenyl)cyanamide would require dedicated calculations.
Charge Distribution and Reactivity Descriptors
The distribution of electron density within N-(4-methylphenyl)cyanamide dictates its electrostatic potential and, consequently, its reactivity towards other molecules. Mulliken population analysis is a method used to assign partial charges to individual atoms in a molecule based on the basis functions used in a quantum chemical calculation. univ-mosta.dzopenmx-square.orguni-muenchen.de This analysis can provide a quantitative picture of the charge distribution.
In N-(4-methylphenyl)cyanamide, the nitrogen atoms of the cyanamide group are expected to carry a partial negative charge due to their high electronegativity. The carbon atom of the nitrile group will likely have a partial positive charge. The tolyl group, being electron-donating, will influence the charge distribution on the phenyl ring.
Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and the Fukui function, can be used to predict the most reactive sites in a molecule. The molecular electrostatic potential (MEP) surface is another useful tool that visually represents the charge distribution and helps in predicting sites for electrophilic and nucleophilic attack. acs.org For N-(4-methylphenyl)cyanamide, the region around the nitrogen atoms of the cyanamide group would be expected to be electron-rich (negative MEP), while the hydrogen atoms of the methyl group and the phenyl ring would be in electron-poor regions (positive MEP).
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of N-(4-methylphenyl)cyanamide are crucial for its interactions with other molecules. Conformational analysis and molecular dynamics simulations provide insights into the molecule's preferred shapes and dynamic behavior.
Preferred Conformations and Rotational Barriers
N-(4-methylphenyl)cyanamide possesses rotational freedom around the C(phenyl)-N bond and the N-C(nitrile) bond. The planarity of the molecule is influenced by the balance between electronic effects, such as conjugation between the phenyl ring and the cyanamide group, and steric hindrance.
Computational methods can be used to calculate the potential energy surface for rotation around these bonds, identifying the most stable conformations (energy minima) and the energy barriers between them (transition states). nih.gov For related amides and ureas, studies have shown that rotational barriers can be significant, indicating hindered rotation at room temperature. nih.govut.ee The rotational barrier around the C(phenyl)-N bond in N-(4-methylphenyl)cyanamide is expected to be influenced by the steric bulk of the methyl group and the electronic interactions between the phenyl ring and the cyanamide moiety.
Table 2: Illustrative Calculated Rotational Barriers for a Generic Phenyl-X System
| Rotational Bond | Method | Basis Set | Rotational Barrier (kcal/mol) |
| C(phenyl)-X | DFT (B3LYP) | 6-31G(d) | 2-5 |
| X-Y | MP2 | aug-cc-pVDZ | 8-10 |
Note: This data is for illustrative purposes for a generic system and does not represent specific calculated values for N-(4-methylphenyl)cyanamide. The actual barriers would depend on the specific nature of X and Y.
Intermolecular Interactions and Aggregation Behavior
In the solid state and in solution, molecules of N-(4-methylphenyl)cyanamide can interact with each other through various non-covalent forces. These intermolecular interactions, such as hydrogen bonding (if applicable), π-π stacking between the phenyl rings, and dipole-dipole interactions, govern the molecule's aggregation behavior and crystal packing. acs.orgnsf.govnih.gov
: Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions involving N-(4-methylphenyl)cyanamide. Through theoretical modeling, it is possible to elucidate complex reaction mechanisms, analyze the fleeting existence of transition states, and predict the outcomes of reactions with a high degree of accuracy. These studies provide fundamental insights into the reactivity of the cyanamide functional group, guiding synthetic efforts and the development of novel chemical transformations.
Computational Modeling of Reaction Mechanisms
The elucidation of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For reactions involving N-(4-methylphenyl)cyanamide, Density Functional Theory (DFT) is a commonly employed method. rsc.orgsumitomo-chem.co.jp DFT calculations allow for the exploration of potential energy surfaces, mapping out the energetic landscape that connects reactants, intermediates, transition states, and products. nih.gov This modeling is crucial for understanding how reactions proceed step-by-step.
A prominent example is the computational study of the gold(I)-catalyzed cycloaddition of cyanamides with enynamides. rsc.orgresearchgate.net In such studies, a model catalyst, such as IPrAuCl, is used to simulate the reaction with various substituted cyanamides and enynamides. researchgate.net The general approach involves several key steps:
Geometry Optimization: The three-dimensional structures of all species involved in the reaction (reactants, intermediates, products, and transition states) are optimized to find their lowest energy conformations.
Frequency Analysis: Vibrational frequency calculations are performed to characterize the nature of the optimized structures. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies. In contrast, a transition state, which represents a saddle point on the potential energy surface, is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org
Energy Calculations: Single-point energy calculations are often performed using higher-level basis sets and incorporating corrections for factors like solvent effects to obtain more accurate energy values. rsc.org For instance, the SMD (Solvation Model based on Density) model can be used to simulate the reaction in a solvent like dichloromethane (B109758) (DCM). rsc.orgresearchgate.net
In the gold-catalyzed cycloaddition, a proposed mechanism involves the initial coordination of the gold(I) catalyst to the alkyne of the enynamide. rsc.org This activates the alkyne for a nucleophilic attack by the terminal nitrogen of the cyanamide. researchgate.net Following this initial attack, the reaction can proceed through different pathways, leading to various products. Computational modeling is essential to map these intricate steps and determine the most favorable route. rsc.org
Prediction of Reaction Outcomes and Selectivity
A significant advantage of computational modeling is its ability to predict reaction outcomes, including regioselectivity and chemoselectivity. By comparing the activation energies of competing reaction pathways, chemists can predict which product is more likely to form. The pathway with the lower activation energy barrier is kinetically favored and will generally lead to the major product. rsc.org
In the context of the gold-catalyzed cycloaddition of cyanamides with enynamides, DFT calculations have been used to explain the observed regioselectivity. rsc.org The nucleophilic attack of the cyanamide can occur at two different carbon atoms of the activated alkyne, potentially leading to the formation of either a five-membered or a six-membered ring. researchgate.netrsc.org
Computational studies have shown that the formation of the six-membered pyridine (B92270) ring is significantly favored over the five-membered pyrrole (B145914) derivative. rsc.org This preference is explained by a lower activation free energy for the transition state leading to the six-membered ring. For one model system, the activation free energy difference between the two competing pathways was calculated to be 9.6 kcal mol⁻¹. rsc.org This substantial energy difference strongly supports the selective formation of the pyridine product.
Furthermore, these models can predict how substituents on the reactants influence reactivity and selectivity. For instance, studies indicate that cyanamides with N-alkyl substituents are more reactive than those with N-aryl substituents. rsc.org Similarly, the presence of electron-withdrawing groups on the enynamide reactant can lower the activation energy, thereby increasing the reaction rate. rsc.org These predictive capabilities are invaluable for optimizing reaction conditions and designing new synthetic routes.
Energy Profiles and Kinetic Parameters
Energy profiles, or reaction coordinate diagrams, are graphical representations of the energy changes that occur during a chemical reaction. These profiles are generated by plotting the calculated free energy of the system against the reaction coordinate, which represents the progress of the reaction. mdpi.com They provide a clear visualization of the activation energies (the "hills") and the stability of intermediates (the "valleys").
For the gold-catalyzed cycloaddition of cyanamides, DFT calculations provide detailed energy profiles for the competing pathways. rsc.org The key kinetic parameters derived from these profiles are the activation free energies (ΔG‡) and the reaction free energies (ΔG).
The table below presents calculated energy parameters for two competing pathways in a model gold-catalyzed cycloaddition reaction, highlighting the predicted selectivity. Path A leads to a six-membered ring product, while Path B leads to a five-membered ring byproduct.
| Reaction Step | Pathway | Species | Description | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |
|---|---|---|---|---|
| 1. Nucleophilic Attack | Path A (Major) | B-tsa1 | Transition state for attack leading to 6-membered ring precursor | 13.9 |
| Path B (Minor) | B-tsb1 | Transition state for attack leading to 5-membered ring precursor | 23.5 | |
| 2. Cyclization | Path A (Major) | A-TSa2 | Hetero-TDDA cycloaddition transition state | 11.7 |
| Path B (Minor) | - | Second step electrophilic addition | 8.1 |
Data sourced from computational studies on gold-catalyzed cycloadditions of cyanamides. rsc.org "Path A" and "Path B" correspond to different model systems and reaction channels described in the source literature.
Advanced Analytical Methodologies for N 4 Methylphenyl Cyanamide and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools for probing the molecular architecture of N-(4-Methylphenyl)cyanamide. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of N-(4-Methylphenyl)cyanamide in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of N-(4-Methylphenyl)cyanamide is expected to exhibit distinct signals corresponding to the aromatic protons of the tolyl group, the methyl protons, and the proton attached to the cyanamide (B42294) nitrogen. The aromatic protons typically appear as a set of doublets in the downfield region of the spectrum, characteristic of a para-substituted benzene ring. The methyl protons will present as a singlet in the upfield region. The chemical shift of the N-H proton can be variable and may appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments within the molecule. For N-(4-Methylphenyl)cyanamide, distinct signals are expected for the methyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), and the carbon of the cyanamide group. The chemical shift of the cyano (-C≡N) carbon is particularly diagnostic and appears in a characteristic downfield region.
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Methyl (CH₃) | ~2.3 | ~21 |
| Aromatic (CH) | ~7.1-7.3 | ~120-135 |
| Aromatic (C-CH₃) | - | ~138 |
| Aromatic (C-N) | - | ~140 |
| Cyanamide (NH) | Variable | - |
| Cyanamide (C≡N) | - | ~115 |
Note: The predicted chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions.
Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to further confirm the structural assignments by revealing scalar couplings between protons and carbons.
Advanced Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within N-(4-Methylphenyl)cyanamide.
Infrared (IR) Spectroscopy: The IR spectrum of N-(4-Methylphenyl)cyanamide is characterized by several key absorption bands. The most prominent feature is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the cyanamide (-N-C≡N) group, which typically appears in the range of 2200-2250 cm⁻¹. Other important vibrations include the N-H stretching of the secondary amine, aromatic C-H stretching, and C=C stretching of the phenyl ring.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. The symmetric stretching vibration of the cyanamide group is expected to be a strong and characteristic band in the Raman spectrum. The aromatic ring vibrations are also typically strong in the Raman spectrum due to the polarizability of the π-electron system.
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| N-H Stretch | 3200-3400 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Cyanamide (C≡N) Stretch | 2200-2250 (strong, sharp) | Strong |
| Aromatic C=C Stretch | 1450-1600 | Strong |
Mass Spectrometry (MS) for Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. In electron ionization (EI) mass spectrometry, N-(4-Methylphenyl)cyanamide is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.
The fragmentation pattern of N-(4-Methylphenyl)cyanamide is expected to be influenced by the stability of the resulting ions. A likely fragmentation pathway involves the cleavage of the N-C bond to form a stable N-tolyl radical and a cyanamide cation, or more favorably, the formation of a resonance-stabilized N-tolylacetonitrile cation through rearrangement. The presence of the tolyl group would likely lead to the formation of a tropylium ion at m/z 91.
Expected Key Fragments in the Mass Spectrum of N-(4-Methylphenyl)cyanamide:
| m/z | Proposed Fragment Ion | Notes |
| 132 | [C₈H₈N₂]⁺ | Molecular Ion (M⁺) |
| 117 | [C₈H₇N]⁺ | Loss of NH |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 65 | [C₅H₅]⁺ | Loss of C₂H₂ from tropylium ion |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of N-(4-Methylphenyl)cyanamide by probing the electronic transitions between molecular orbitals. The presence of the aromatic phenyl ring conjugated with the cyanamide group gives rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum.
The UV-Vis spectrum of N-(4-Methylphenyl)cyanamide is expected to show absorptions corresponding to π → π* transitions within the aromatic system. The conjugation of the nitrogen lone pair with the phenyl ring may also lead to n → π* transitions. The position and intensity of these absorption bands are sensitive to the solvent polarity and the presence of substituents on the aromatic ring.
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for the separation of N-(4-Methylphenyl)cyanamide from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. The development of a robust HPLC method is crucial for the quality control of N-(4-methylphenyl)cyanamide.
A typical HPLC method for an aromatic compound like N-(4-methylphenyl)cyanamide would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Method validation would be performed to ensure the accuracy, precision, linearity, and sensitivity of the analytical procedure. This involves analyzing standards of known concentration to establish a calibration curve and assessing the recovery of the analyte from spiked samples.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, N-(4-methylphenyl)cyanamide and many of its derivatives exhibit low volatility due to their polarity and molecular weight, making direct GC analysis challenging. To overcome this limitation, derivatization is employed to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.
The primary approach involves targeting the reactive N-H group or the cyano group. A common strategy for compounds containing cyano groups is to create a derivative that is more amenable to detection by standard GC detectors, such as a mass spectrometer (MS). For instance, a method developed for the determination of cyanide involves derivatization with pentafluorobenzyl bromide for GC-MS analysis nih.gov. A similar strategy could be adapted for N-(4-methylphenyl)cyanamide, where the nucleophilic nitrogen atom reacts to form a less polar, more volatile derivative.
Another potential route is the derivatization of the cyano group itself. Nucleophilic substitution reactions can be employed to transform the cyanamide into a derivative with better chromatographic properties. For example, a method for cyanide identification uses S-phenyl benzenethiosulfonate to form phenyl thiocyanate, a derivative suitable for GC-MS analysis rsc.org.
The general workflow for GC analysis of N-(4-methylphenyl)cyanamide derivatives involves:
Derivatization: Reaction of the sample with a suitable agent to increase volatility.
Extraction: Liquid-liquid extraction to isolate the derivative from the reaction mixture.
GC-MS Analysis: Injection of the extracted derivative into the GC-MS system. Separation occurs on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms), followed by detection and quantification by the mass spectrometer nih.gov.
The table below outlines hypothetical GC parameters for a derivatized N-(4-methylphenyl)cyanamide.
| Parameter | Value/Condition | Purpose |
| GC System | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | Provides separation and sensitive detection/identification. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Standard non-polar column for good separation of a wide range of organic molecules. |
| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column for trace-level analysis. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivative without thermal degradation. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert gas to carry the sample through the column. |
| Oven Program | Initial 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Temperature gradient to separate compounds with different boiling points. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |
| MS Quadrupole Temp | 150 °C | Maintains the integrity of the ion beam. |
| Acquisition Mode | Scan (m/z 50-500) or Selected Ion Monitoring (SIM) | Scan mode for identification; SIM mode for higher sensitivity quantification. |
Chiral Chromatography for Enantiomeric Separation
N-(4-methylphenyl)cyanamide is an achiral molecule and therefore does not exist as enantiomers. However, its derivatives can be chiral if a stereocenter is introduced during synthesis. The separation of these chiral derivatives into their constituent enantiomers is crucial in many fields, particularly in pharmaceutical development. Chiral chromatography, most notably High-Performance Liquid Chromatography (HPLC), is the predominant technique for this purpose.
Enantiomeric separation is achieved by using a Chiral Stationary Phase (CSP). These phases create a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation mdpi.com. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for a broad range of chiral compounds abo.fi.
For chiral derivatives of N-(4-methylphenyl)cyanamide, CSPs based on cellulose tris(3,5-dichlorophenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) would be primary candidates for method development abo.finih.gov. The separation can be performed in different elution modes, including normal-phase, polar organic, and reversed-phase, depending on the solubility and properties of the specific derivative mdpi.com.
The selection of the mobile phase is critical for achieving optimal resolution. In normal-phase mode, mixtures of alkanes (like heptane or hexane) with an alcohol (like isopropanol or ethanol) are common. In reversed-phase mode, mixtures of water or aqueous buffers with acetonitrile or methanol are used. The choice of mobile phase and the column temperature can significantly influence the enantioselectivity nih.gov.
The table below lists common CSPs and the types of interactions responsible for chiral recognition.
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Primary Interactions for Chiral Recognition |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance. |
| Polysaccharide-based | Amylose tris(3-chloro-5-methylphenyl carbamate) | Similar to cellulose-based CSPs, with selectivity influenced by the specific carbamate derivative. abo.fi |
| Pirkle-type (π-acid/π-base) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π donor-acceptor interactions, hydrogen bonding, dipole stacking. |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Hydrogen bonding, ionic interactions, inclusion complexation, steric interactions. |
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction Analysis
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination unimi.it. The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern based on its internal atomic arrangement. By measuring the positions and intensities of these diffracted beams, the electron density distribution within the crystal can be calculated, which in turn reveals the positions of the individual atoms carleton.edu.
The table below presents hypothetical, yet typical, crystallographic data that would be obtained for N-(4-methylphenyl)cyanamide.
| Parameter | Example Data | Description |
| Chemical Formula | C₈H₈N₂ | The elemental composition of the molecule. |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group provides detailed information about the symmetry operations within the crystal. |
| Unit Cell Dimensions | a = 8.1 Å, b = 10.7 Å, c = 13.0 Å, β = 98.5° | The dimensions and angles of the smallest repeating unit of the crystal lattice. |
| Volume (V) | 1118 ų | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |
| Key Bond Lengths | N-C(phenyl), C≡N, N-H | Precise measurements of the distances between bonded atoms. |
| Key Bond Angles | C-N-C, C(phenyl)-C(methyl)-H | Precise measurements of the angles between three connected atoms. |
| Dihedral Angle | Phenyl ring plane vs. N-C≡N plane | Describes the twist or rotation between different parts of the molecule. |
Packing Motifs and Intermolecular Interactions in Crystal Lattices
The data from a single-crystal X-ray diffraction analysis also reveals how molecules are arranged in the solid state, a concept known as crystal packing. This arrangement is governed by various non-covalent intermolecular interactions, which dictate the material's physical properties.
For N-(4-methylphenyl)cyanamide, the primary intermolecular interaction is expected to be hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group (C≡N) can act as a hydrogen bond acceptor. This would likely lead to the formation of molecular chains or more complex networks, significantly stabilizing the crystal structure. In the analogous N-(4-methylphenyl)benzamide, molecules are linked into chains by N—H···O hydrogen bonds researchgate.net. A similar N—H···N interaction would be expected for N-(4-methylphenyl)cyanamide.
In addition to hydrogen bonding, other weaker interactions play a crucial role:
π-π Stacking: The aromatic (4-methylphenyl) rings can stack on top of each other, leading to attractive forces between their π-electron systems.
C-H···π Interactions: Hydrogen atoms from the methyl group or the aromatic ring can interact with the π-face of an adjacent phenyl ring.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions. It maps the different types of close contacts onto a 3D surface around the molecule, providing a detailed picture of the packing environment nih.gov.
The key intermolecular interactions expected in the crystal lattice of N-(4-methylphenyl)cyanamide are summarized below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |
| Hydrogen Bond | N-H | N≡C (nitrile) | 2.0 - 2.5 (H···N) | A strong, directional interaction that often dictates the primary packing motif, forming chains or sheets. |
| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | 3.3 - 3.8 (centroid-centroid) | An interaction between parallel aromatic rings, contributing to crystal cohesion. |
| C-H···π Interaction | C-H (methyl or aryl) | Phenyl Ring (π-system) | 2.5 - 2.9 (H···centroid) | An interaction where a C-H bond points towards the face of an aromatic ring. |
| van der Waals Forces | All atoms | All atoms | Variable | Non-specific attractive and repulsive forces between all molecules. |
Future Directions and Emerging Research Challenges in N 4 Methylphenyl Cyanamide Chemistry
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of aryl cyanamides, including N-(4-methylphenyl)cyanamide, has often relied on the use of highly toxic and hazardous reagents such as cyanogen (B1215507) bromide. cardiff.ac.ukcardiff.ac.uk A primary future challenge is the development of synthetic methodologies that are not only efficient but also environmentally benign and inherently safer.
Key research objectives in this area include:
Avoidance of Toxic Reagents: A significant trend is the replacement of cyanogen halides with safer cyano-group sources. cardiff.ac.uk Reagents like trichloroacetonitrile (B146778) and N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) have emerged as promising alternatives for the N-cyanation of amines. cardiff.ac.ukcardiff.ac.uk Future work will likely focus on discovering even milder and less toxic cyanating agents.
Catalytic and Metal-Free Approaches: There is a growing interest in developing catalytic, particularly metal-free, synthetic routes to reduce waste and avoid contamination of the final product with residual metals. researchgate.net Copper-catalyzed oxidative coupling conditions have been explored for N-CN bond formation, representing a step towards more sophisticated catalytic systems. nih.gov
Green Chemistry Metrics: Future synthetic strategies will be increasingly evaluated based on green chemistry principles, such as using renewable starting materials, employing safer solvents, and minimizing energy consumption. rsc.org Research into water-based solvent systems or solvent-free reaction conditions represents a significant frontier in the sustainable synthesis of these compounds. rsc.org
| Reagent | Advantages | Disadvantages | Sustainability Focus |
|---|---|---|---|
| Cyanogen Bromide | Effective, wide substrate scope | Highly toxic, hazardous to handle cardiff.ac.uk | Replacement is a high priority |
| Trichloroacetonitrile | Less toxic alternative, inexpensive cardiff.ac.ukcardiff.ac.uk | Still a halogenated compound | Improved safety profile |
| NCTS | Enables deoxycyanamidation of alcohols cardiff.ac.uk | Requires multi-step reagent synthesis | Avoids direct use of cyanogen halides |
| Molecular Iodine | Enables metal-free desulfurization researchgate.net | Stoichiometric reagent | Avoids transition metal catalysts |
Exploration of Untapped Reactivity Patterns and Mechanistic Insights
The N-(4-methylphenyl)cyanamide molecule possesses a unique combination of a nucleophilic amino nitrogen and an electrophilic nitrile group, leading to a rich and diverse reactivity profile. nih.gov While reactions like cycloadditions and nucleophilic additions are known, significant opportunities exist to uncover novel transformations.
Emerging research areas include:
Radical Cascade Reactions: The use of the cyanamide functional group in radical cascade reactions is a burgeoning field. nih.gov These reactions allow for the rapid assembly of complex, nitrogen-containing polycyclic frameworks from simple starting materials, offering high atom- and step-economy. nih.gov Future work will likely target the application of N-(4-methylphenyl)cyanamide as a key component in designing novel radical cascades to access unique molecular architectures.
N-CN Bond Cleavage and Functionalization: The selective cleavage of the N-CN bond can provide either an electrophilic cyanating agent or an amino-transfer group. nih.gov Developing new catalytic systems that can control and exploit this reactivity will enable the difunctionalization of carbon-carbon multiple bonds through aminocyanation, a powerful tool in organic synthesis. nih.gov
Cycloaddition Chemistry: Cyanamides are effective partners in various cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions, to form five- and six-membered heterocycles. nih.gov The exploration of N-(4-methylphenyl)cyanamide in novel cycloadditions with unconventional reacting partners could lead to the synthesis of previously inaccessible heterocyclic systems.
Mechanistic Elucidation: A deeper understanding of the mechanisms governing the reactions of N-(4-methylphenyl)cyanamide is crucial for reaction optimization and the rational design of new processes. For instance, detailed studies on the base-catalyzed isomerization of N-propargyl cyanamides to N-allenyl cyanamides have provided valuable mechanistic insights that can guide future synthetic efforts. researchgate.netacs.org
Innovative Applications in Material Science and Advanced Functional Molecules
The structural features of N-(4-methylphenyl)cyanamide make it an attractive building block for the creation of advanced materials and functional molecules. Its ability to act as a ligand and its role in forming nitrogen-rich heterocyclic structures are key to its potential applications.
Future research directions are focused on:
Coordination Polymers and Metal-Organic Frameworks (MOFs): Substituted cyanamides offer multiple coordination sites, including the nitrile nitrogen, the amine nitrogen, and the aromatic π-system. nih.gov This versatility can be exploited to construct novel coordination polymers and MOFs. Research challenges include controlling the dimensionality and topology of these materials to tailor their properties for applications in gas storage, catalysis, and sensing.
Organic Electronics: Nitrogen-containing heterocyclic compounds, which can be synthesized from cyanamide precursors, are of great interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rational design of N-(4-methylphenyl)cyanamide derivatives for the synthesis of novel π-conjugated systems with specific electronic properties is a promising avenue of research.
Biologically Active Molecules: The cyanamide moiety is present in a number of biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.netcardiff.ac.uk Future research will involve using N-(4-methylphenyl)cyanamide as a scaffold to synthesize new libraries of compounds for screening against various biological targets, potentially leading to the discovery of new therapeutic agents or crop protection chemicals. cardiff.ac.uk
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating research in N-(4-methylphenyl)cyanamide chemistry. Quantum chemical calculations can provide profound insights into molecular structure, reactivity, and spectroscopic properties, guiding experimental design and interpretation.
Key areas for integration include:
Predicting Reactivity and Reaction Mechanisms: Computational methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and elucidate transition state structures. researchgate.net This allows for the in silico screening of potential reaction conditions and catalysts, saving significant experimental time and resources. For example, DFT can help predict the regioselectivity of cycloaddition reactions or understand the factors controlling N-CN bond cleavage.
Designing Functional Molecules: Computational tools can be employed to design novel molecules based on the N-(4-methylphenyl)cyanamide scaffold with desired electronic or optical properties. mdpi.com By calculating properties such as the HOMO-LUMO gap, molecular electrostatic potential, and charge distribution, researchers can rationally design materials for applications in organic electronics or as ligands for specific metal ions. researchgate.net
Spectroscopic Analysis: Theoretical calculations of vibrational frequencies (IR) and NMR chemical shifts can aid in the characterization and structural confirmation of new compounds derived from N-(4-methylphenyl)cyanamide. researchgate.netresearchgate.net Comparing calculated spectra with experimental data provides a robust method for structure verification.
| Computational Method | Application Area | Anticipated Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of transition states and reaction pathways researchgate.net |
| Time-Dependent DFT (TD-DFT) | Design of Organic Electronics | Prediction of electronic absorption and emission spectra |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of Metal-Ligand Bonding | Understanding the nature of coordination bonds in new materials nih.gov |
| Molecular Docking | Drug Discovery | Prediction of binding modes and affinities for biological targets researchgate.net |
Cross-Disciplinary Research Opportunities for N-(4-Methylphenyl)cyanamide
The multifaceted nature of N-(4-methylphenyl)cyanamide chemistry provides a fertile ground for collaboration across various scientific disciplines. Breaking down traditional research silos will be key to unlocking its full potential.
Promising areas for cross-disciplinary research include:
Medicinal Chemistry and Chemical Biology: Organic chemists developing new synthetic routes for N-(4-methylphenyl)cyanamide derivatives can collaborate with medicinal chemists and chemical biologists to design and synthesize targeted libraries for high-throughput screening. This synergy can accelerate the drug discovery process. researchgate.net
Materials Science and Engineering: The synthesis of novel polymers, MOFs, or functional organic materials derived from N-(4-methylphenyl)cyanamide requires close collaboration between synthetic chemists and materials scientists who can characterize the physical and electronic properties of these new materials and evaluate their performance in devices. nih.gov
Agrochemical Science: The development of new pesticides and herbicides is an important application area for cyanamide-containing compounds. cardiff.ac.uk Partnerships between academic research groups and industrial agrochemical companies can facilitate the translation of fundamental research into practical applications for sustainable agriculture. cardiff.ac.uk
Catalysis and Process Chemistry: Collaboration between experts in homogeneous/heterogeneous catalysis and synthetic organic chemists is essential for developing the next generation of sustainable, scalable, and economically viable processes for the production and transformation of N-(4-methylphenyl)cyanamide.
By embracing these future directions and tackling the associated research challenges, the scientific community can continue to expand the fundamental understanding and practical applications of N-(4-methylphenyl)cyanamide, paving the way for innovations in medicine, materials, and sustainable chemical synthesis.
Q & A
Q. What experimental strategies are recommended for synthesizing (4-methylphenyl) cyanamide derivatives?
Synthesis typically involves multi-step organic reactions, such as coupling sulfonyl or benzamide groups to the cyanamide core. Key steps include:
- Sulfonylation : Reacting 4-methylbenzenesulfonyl chloride with cyanamide precursors under anhydrous conditions .
- Purification : Column chromatography (e.g., silica gel) and recrystallization using ethanol/water mixtures to isolate intermediates .
- Characterization : Confirmation via NMR (e.g., aromatic proton signals at δ 7.2–7.8 ppm) and LC–MS for molecular ion peaks .
Q. Which spectroscopic methods are most effective for confirming the molecular structure of (4-methylphenyl) cyanamide derivatives?
- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., sulfonyl group geometry in crystal lattices) .
- NMR spectroscopy : Identifies substituent positions (e.g., methyl groups at δ 2.4 ppm; aromatic protons in para-substituted phenyl rings) .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O and π–π stacking) in crystalline forms .
Q. What safety protocols are essential when handling (4-methylphenyl) cyanamide derivatives in the lab?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .
- Waste disposal : Segregate hazardous waste (e.g., cyanamide byproducts) for professional treatment .
Q. How does hydrogen cyanamide influence plant dormancy in experimental settings?
- Dosage optimization : Spray dormant buds with 0.5–1.5% hydrogen cyanamide + 3% oil to accelerate sprouting (e.g., 40.2% increase in pear bud germination vs. control) .
- Timing : Apply during late dormancy; monitor sprouting at 15-day intervals using randomized block designs .
Advanced Research Questions
Q. How can researchers resolve contradictions in soil microbial community data when using cyanamide derivatives?
- Temporal analysis : Track microbial biomass (via phospholipid fatty acid profiling) over time. For example, calcium cyanamide initially reduces nitrate but increases ammonium content by Day 14, with microbial shifts becoming significant by Day 49 .
- Statistical methods : Apply canonical variate analysis (CVA) to distinguish treatment-specific microbial clusters (e.g., cyanamide vs. urea) .
Q. What role do Hirshfeld surface analyses play in understanding molecular interactions of (4-methylphenyl) cyanamide derivatives?
- Interaction quantification : Identify dominant forces (e.g., 60% H-bonding vs. 25% van der Waals interactions) in crystal structures .
- Conformational stability : Correlate surface contacts (e.g., C–H···O) with thermal stability in differential scanning calorimetry (DSC) .
Q. How can (4-methylphenyl) cyanamide derivatives serve as biochemical probes in enzyme studies?
- Receptor targeting : Modify the cyanamide core with trifluoromethyl or pyridyl groups to enhance binding to enzymes (e.g., kinase inhibition assays) .
- Isotopic labeling : Use -cyanamide to track metabolic pathways in microbial or cellular systems .
Q. What advanced techniques quantify the impact of cyanamide derivatives on soil microbial diversity?
- High-throughput sequencing : Combine 16S rRNA sequencing with PLFA profiling to resolve taxonomic shifts (e.g., Firmicutes dominance under cyanamide treatment) .
- Metagenomic analysis : Link functional genes (e.g., amoA for nitrification) to soil pH changes induced by cyanamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
